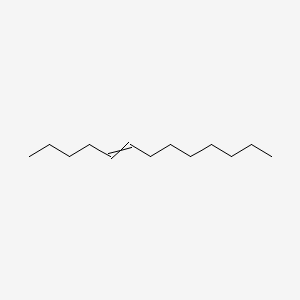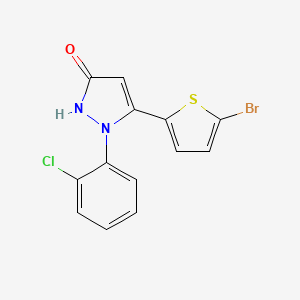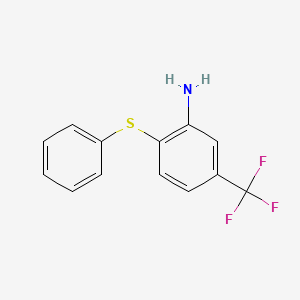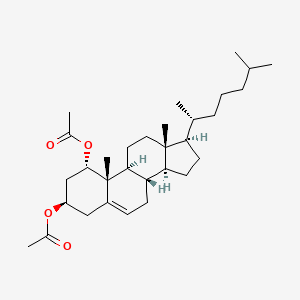
Tridec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridec-8-ene is an organic compound with the molecular formula C₁₃H₂₆. It is a type of alkene, characterized by the presence of a carbon-carbon double bond located at the eighth position of the tridecane chain. This compound is part of the larger family of hydrocarbons and is known for its applications in various chemical processes and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridec-8-ene can be synthesized through several methods, including:
Hydroformylation: This process involves the reaction of 1-dodecene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to form tridecanal, which is then dehydrated to produce this compound.
Dehydration of Alcohols: this compound can also be prepared by the dehydration of tridecan-8-ol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes to achieve the desired double bond position.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a palladium or platinum catalyst can convert it to tridecane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure and temperature.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride or dichloromethane.
Major Products Formed:
Epoxides and Alcohols: From oxidation reactions.
Tridecane: From hydrogenation.
Dihalogenated Compounds: From halogenation.
Applications De Recherche Scientifique
Tridec-8-ene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tridec-8-ene involves its interaction with various molecular targets, primarily through its double bond. This allows it to participate in addition reactions, where the double bond is broken and new bonds are formed with other atoms or molecules. The pathways involved include:
Electrophilic Addition: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.
Radical Reactions: The double bond can also participate in radical reactions, where free radicals add to the double bond, forming new radical intermediates.
Comparaison Avec Des Composés Similaires
- 1-Tridecene
- 2-Tridecene
- 3-Tridecene
Propriétés
Numéro CAS |
23051-84-5 |
|---|---|
Formule moléculaire |
C13H26 |
Poids moléculaire |
182.35 g/mol |
Nom IUPAC |
(E)-tridec-5-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3/b11-9+ |
Clé InChI |
VDFGUEPMNNLWOZ-PKNBQFBNSA-N |
SMILES isomérique |
CCCCCCC/C=C/CCCC |
SMILES canonique |
CCCCCCCC=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperazin-1-ium bromide](/img/structure/B8493860.png)


![N-[5-bromo-4-(2-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8493884.png)



![5-[4-(Amino)butoxy]imidazo[1,2-a]pyridine](/img/structure/B8493912.png)
